Acetylcholinesterase (AChE) Inhibition: Mahanimbine Matches Reference Drug Galantamine in Potency While Exhibiting Distinct Non-Competitive Mechanism
Mahanimbine demonstrates potent acetylcholinesterase (AChE) inhibitory activity, with an IC50 of ~0.2 μg/mL in a recent study, which is comparable to the clinically used AChE inhibitor galantamine (IC50 0.52 ± 0.04 μg/mL) [1]. An earlier study reported a higher IC50 of 0.03 ± 0.09 mg/mL (30 μg/mL), with galantamine serving as the reference standard [2]. Crucially, mechanistic analyses reveal that mahanimbine acts as a non-competitive inhibitor (Ki not reported), whereas the comparator galantamine acts as a competitive inhibitor of AChE [1]. This distinct allosteric mechanism offers a different pharmacological profile that could be advantageous in overcoming resistance or modulating cholinergic tone via a pathway not exploited by current competitive inhibitors.
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ~0.2 μg/mL [1]; IC50 30 μg/mL [2] |
| Comparator Or Baseline | Galantamine: IC50 0.52 ± 0.04 μg/mL [1]; Galantamine standard [2] |
| Quantified Difference | Mahanimbine is approximately 2.6-fold more potent than galantamine based on the 2025 dataset [1]; earlier dataset shows substantially lower potency (30 μg/mL) [2]. |
| Conditions | Ellman's method; in vitro enzyme inhibition assay; AChE from electric eel [REFS-1, REFS-2] |
Why This Matters
This evidence positions mahanimbine as a viable, non-competitive AChE inhibitor scaffold with potency comparable to a frontline Alzheimer's drug, making it a high-priority molecule for developing allosteric modulators for cholinergic dysfunction.
- [1] Sharma, H., et al. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Molecules, 30(15), 3138. View Source
- [2] Kumar, N. S., et al. (2010). Acetylcholinesterase inhibitory potential of a carbazole alkaloid, mahanimbine, from Murraya koenigii. Phytotherapy Research, 24(4), 629-631. View Source
